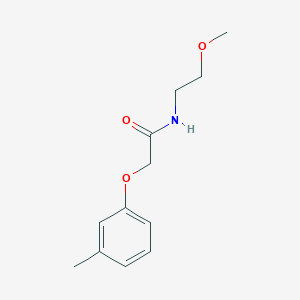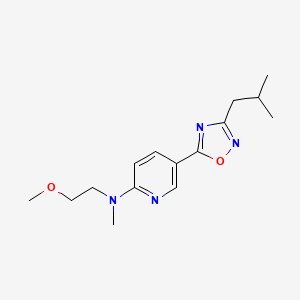
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA-Na is a sodium salt of 2-(3-methylphenoxy)-N-(2-methoxyethyl)acetamide, which is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is also thought to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of nitric oxide and cytokines, which are involved in the inflammatory response. N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been shown to have a low toxicity profile and is well-tolerated in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide in lab experiments is its low toxicity profile and high solubility in water and ethanol. However, one of the limitations of using N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is its limited stability in solution, which may affect the reproducibility of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide. One area of research is the development of more efficient synthesis methods for N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide. Another area of research is the investigation of the potential use of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide as a treatment for neuropathic pain in humans. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide and to investigate its potential use as a herbicide and growth regulator for plants.
Synthesemethoden
The synthesis of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide involves the reaction of 2-(3-methylphenoxy)acetic acid with 2-(2-methoxyethoxy)ethylamine in the presence of sodium hydroxide. The reaction results in the formation of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide, which is then purified by recrystallization. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain. In agriculture, N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been investigated for its potential use as a herbicide and as a growth regulator for plants. In material science, N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been studied for its potential use as a surfactant and as a template for the synthesis of nanoparticles.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10-4-3-5-11(8-10)16-9-12(14)13-6-7-15-2/h3-5,8H,6-7,9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJWWEOFUZSKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5116953.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)

![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)


![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)
![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)

![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)